

# Navigating the Landscape of DM4-Based Antibody-Drug Conjugates in Clinical Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DM4-SMe   |           |
| Cat. No.:            | B13927472 | Get Quote |

A comprehensive review of clinical trials involving DM4-based antibody-drug conjugates (ADCs) reveals a landscape of both promising therapeutic potential and significant clinical challenges. This guide provides a detailed comparison of key DM4-based ADCs that have undergone clinical investigation, focusing on their efficacy, safety, and the experimental designs of their respective trials. The maytansinoid DM4, a potent microtubule inhibitor, serves as the cytotoxic payload for these targeted therapies, which aim to deliver the toxic agent directly to cancer cells while minimizing systemic exposure.

This review consolidates publicly available data from clinical trials of three notable DM4-based ADCs: anetumab ravtansine, tusamitamab ravtansine, and huC242-DM4 (IMGN242). These agents have been evaluated in a range of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, mesothelioma, and gastric cancers.

### **Mechanism of Action of DM4-Based ADCs**

DM4-based ADCs employ a "magic bullet" approach. A monoclonal antibody, designed to recognize a specific antigen overexpressed on the surface of tumor cells, is chemically linked to the cytotoxic agent DM4. Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing DM4, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]





Click to download full resolution via product page

Mechanism of Action of DM4-based ADCs



## Comparative Efficacy and Safety of DM4-Based ADCs

The clinical development of DM4-based ADCs has been marked by both successes and setbacks. The following tables summarize the key efficacy and safety data from clinical trials of anetumab ravtansine, tusamitamab ravtansine, and huC242-DM4.

## **Anetumab Ravtansine (Target: Mesothelin)**

Anetumab ravtansine targets mesothelin, a protein overexpressed in several cancers, including mesothelioma and ovarian cancer.

Table 1: Clinical Trial Results for Anetumab Raytansine



| Trial ID                            | Phase | Cancer<br>Type                                      | Treatm<br>ent<br>Arm                                    | N   | ORR                                           | PFS<br>(month<br>s) | OS<br>(month<br>s) | Key<br>Advers<br>e<br>Events<br>(Grade<br>≥3)                                                              |
|-------------------------------------|-------|-----------------------------------------------------|---------------------------------------------------------|-----|-----------------------------------------------|---------------------|--------------------|------------------------------------------------------------------------------------------------------------|
| NCT01<br>439152[<br>2][3]           | 1     | Various<br>Solid<br>Tumors                          | Anetum<br>ab<br>Ravtan<br>sine<br>(6.5<br>mg/kg<br>q3w) | 32  | 1 CR,<br>11 PRs<br>(across<br>all<br>cohorts) | -                   | -                  | Fatigue, nausea, diarrhe a, anorexi a, vomitin g, periphe ral sensory neurop athy, keratitis /keratop athy |
| NCT03<br>587311[<br>4][5][6]<br>[7] | II    | Platinu<br>m-<br>Resista<br>nt<br>Ovarian<br>Cancer | Anetum ab Ravtan sine + Bevaciz umab                    | 28  | 21%                                           | 5.3                 | -                  | Anemia<br>(18%)                                                                                            |
| Paclitax<br>el +<br>Bevaciz<br>umab | 29    | 65%                                                 | 12.7                                                    | -   | Neutrop<br>enia<br>(24%)                      |                     |                    |                                                                                                            |
| ARCS-<br>M<br>(NCT02                | II    | Maligna<br>nt<br>Pleural                            | Anetum<br>ab<br>Ravtan                                  | 166 | -                                             | 4.3                 | 9.5                | Alanine<br>aminotr<br>ansfera                                                                              |



| 610140<br>)[1][8]<br>[9][10] |      | Mesoth<br>elioma<br>(2nd<br>line)            | sine<br>(6.5<br>mg/kg<br>q3w)          |      |                                                                        |        | se increas e (6%), dyspne a (6%), infusion -related reaction (5%) |
|------------------------------|------|----------------------------------------------|----------------------------------------|------|------------------------------------------------------------------------|--------|-------------------------------------------------------------------|
| Vinorelb<br>ine              | 82   | -                                            | 4.5                                    | 11.6 | Neutrop<br>enia<br>(39%),<br>decreas<br>ed<br>neutrop<br>hils<br>(17%) |        |                                                                   |
| NCT03<br>102320[<br>11]      | 1/11 | Maligna<br>nt<br>Pleural<br>Mesoth<br>elioma | Anetum ab Ravtan sine + Pembro lizumab | 18   | 11%                                                                    | 12.2 - | Not<br>specifie<br>d                                              |
| Pembro<br>lizumab            | 17   | 6%                                           | 3.9                                    | -    | Not<br>specifie<br>d                                                   |        |                                                                   |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; CR: Complete Response; PR: Partial Response. N represents the number of patients in the specified treatment arm.

## **Tusamitamab Ravtansine (Target: CEACAM5)**

Tusamitamab ravtansine targets Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), which is expressed in various adenocarcinomas, particularly non-small cell lung



cancer.

Table 2: Clinical Trial Results for Tusamitamab Ravtansine



| Trial ID                                           | Phase | Cancer<br>Type                                  | Treatm<br>ent<br>Arm                                       | N    | ORR                                                       | PFS<br>(month<br>s) | OS<br>(month<br>s) | Key<br>Advers<br>e<br>Events<br>(Grade<br>≥3) |
|----------------------------------------------------|-------|-------------------------------------------------|------------------------------------------------------------|------|-----------------------------------------------------------|---------------------|--------------------|-----------------------------------------------|
| CARME N-LC03 (NCT04 154956 )[12] [13][14] [15][16] | III   | NSCLC<br>(2nd<br>line,<br>CEACA<br>M5-<br>high) | Tusamit<br>amab<br>Ravtan<br>sine<br>(100<br>mg/m²<br>q2w) | 194  | 21.7%                                                     | 5.4                 | 12.8               | Fewer than docetax el (40.7% vs 57.6%)        |
| Doceta<br>xel                                      | 195   | 24.1%                                           | 5.9                                                        | 11.5 | Neutrop<br>enia,<br>febrile<br>neutrop<br>enia,<br>anemia |                     |                    |                                               |
| CARME N-LC05 (NCT04 524689 )[17]                   | II    | NSCLC<br>(1st<br>line,<br>CEACA<br>M5+)         | Tusa +<br>Pembro<br>Iizumab                                | 5    | 60%                                                       | -                   | -                  | Not<br>specifie<br>d                          |
| Tusa + Pembo + Platinu m                           | 5     | 40%                                             | -                                                          | -    | Not<br>specifie<br>d                                      | _                   |                    |                                               |
| Tusa + Pembo + Platinu m +                         | 15    | 53.3%                                           | -                                                          | -    | Not<br>specifie<br>d                                      |                     |                    |                                               |



| Pemetr<br>exed                       |      |                                      |                                                            |                              |       |   |   |                      |
|--------------------------------------|------|--------------------------------------|------------------------------------------------------------|------------------------------|-------|---|---|----------------------|
| Phase I/II (NCT02 187848 )[18] [19]  | 1/11 | NSCLC<br>(heavily<br>pretreat<br>ed) | Tusamit<br>amab<br>Ravtan<br>sine<br>(100<br>mg/m²<br>q2w) | 64<br>(CEAC<br>AM5-<br>high) | 20.3% | - | - | Not<br>specifie<br>d |
| 28<br>(CEAC<br>AM5-<br>modera<br>te) | 7.1% | -                                    | -                                                          | Not<br>specifie<br>d         |       |   |   |                      |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; Tusa: Tusamitamab Ravtansine; Pembo: Pembrolizumab.

## huC242-DM4 (IMGN242) (Target: CanAg)

huC242-DM4 targeted the CanAg antigen, which is expressed on some gastrointestinal cancers. The development of this ADC was discontinued.

Table 3: Clinical Trial Results for huC242-DM4 (IMGN242)

| Trial ID                                | Phase | Cancer<br>Type                         | Treatmen<br>t Arm | N | ORR                     | Key<br>Adverse<br>Events |
|-----------------------------------------|-------|----------------------------------------|-------------------|---|-------------------------|--------------------------|
| NCT00620<br>607[20][21]<br>[22][23][24] | II    | Gastric or<br>GE<br>Junction<br>Cancer | IMGN242           | 9 | 1<br>unconfirme<br>d PR | Ocular<br>toxicities     |

ORR: Objective Response Rate; PR: Partial Response; GE: Gastroesophageal.



## **Experimental Protocols and Methodologies**

A critical aspect of interpreting clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for some of the key trials.

### **Anetumab Ravtansine: Phase I (NCT01439152)**

- Study Design: Open-label, multicenter, dose-escalation and expansion study.
- Patient Population: Patients with advanced, metastatic, or recurrent solid tumors known to express mesothelin.[3]
- Dosing: Dose escalation from 0.15 to 7.5 mg/kg once every 3 weeks. Expansion cohorts received the maximum tolerated dose (MTD) of 6.5 mg/kg every 3 weeks or 1.8 mg/kg or 2.2 mg/kg weekly.[3]
- Outcome Measures: Primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[2]

## Tusamitamab Ravtansine: CARMEN-LC03 (NCT04154956)

- Study Design: Randomized, open-label, Phase III trial.[16]
- Patient Population: Patients with metastatic non-squamous NSCLC with high CEACAM5
  expression who had progressed after platinum-based chemotherapy and an immune
  checkpoint inhibitor.[14][16] CEACAM5 expression was assessed by immunohistochemistry
  (IHC).[14]
- Treatment Arms: Tusamitamab ravtansine (100 mg/m² intravenously every 2 weeks) versus docetaxel (75 mg/m² intravenously every 3 weeks).[14]
- Outcome Measures: Dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[16]





Click to download full resolution via product page

**CARMEN-LC03 Trial Workflow** 

### huC242-DM4 (IMGN242): Phase II (NCT00620607)

- Study Design: Open-label, multi-center, 2-step Phase II study.[20]
- Patient Population: Patients with CanAg-expressing metastatic or locally-advanced gastric or
   GE junction cancer who had received at least one prior therapy.[20]
- Dosing: Initially 168 mg/m² every three weeks, later amended to 126 mg/m² or 168 mg/m² based on plasma CanAg levels to mitigate ocular toxicity.[20]



• Outcome Measures: The primary endpoint was to assess the objective response rate.[23]

#### **Discussion and Future Directions**

The clinical journey of DM4-based ADCs has yielded valuable insights into their potential and limitations. Anetumab ravtansine showed some early promise in its Phase I trial, but subsequent Phase II studies in ovarian cancer and mesothelioma did not demonstrate superiority over standard-of-care regimens.[4][5][6][7][8][9] The combination with other agents, such as pembrolizumab, is being explored to potentially enhance its efficacy.[11]

Tusamitamab ravtansine's development program was discontinued after the Phase III CARMEN-LC03 trial in second-line NSCLC did not meet its primary endpoint of improving PFS compared to docetaxel, despite a trend towards improved OS.[12][13][14][15][16] However, the Phase II CARMEN-LC05 trial suggested that tusamitamab ravtansine in combination with immunotherapy and chemotherapy may have activity in the first-line setting for CEACAM5-positive NSCLC.[17] These findings underscore the importance of patient selection, biomarker strategies, and combination therapies in optimizing the clinical benefit of ADCs.

The discontinuation of huC242-DM4 due to a narrow therapeutic window and toxicity concerns highlights the critical balance between efficacy and safety in ADC development.[21]

Future research in the field of DM4-based ADCs will likely focus on:

- Refining Biomarker Strategies: More precise identification of patients most likely to respond, as suggested by the correlation between high CEACAM5 expression and response to tusamitamab raytansine.
- Optimizing Combination Therapies: Exploring synergistic combinations with immunotherapy, chemotherapy, and other targeted agents.
- Developing Novel Linker and Payload Technologies: Improving the therapeutic index by enhancing linker stability in circulation and ensuring efficient payload release within the tumor microenvironment.

In conclusion, while the path to regulatory approval for DM4-based ADCs has been challenging, the clinical data generated to date provide a crucial foundation for the continued development of this important class of cancer therapeutics. The lessons learned from these



trials will undoubtedly guide the design of next-generation ADCs with improved efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anetumab Ravtansine vs Vinorelbine in Relapsed Mesothelin-Positive Advanced Malignant Pleural Mesothelioma - The ASCO Post [ascopost.com]
- 2. onclive.com [onclive.com]
- 3. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Randomized Phase II Study of Bevacizumab with Weekly Anetumab Ravtansine or Weekly Paclitaxel in Platinum-Resistant/Refractory High-Grade Ovarian Cancer (NCI Trial) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Anetumab ravtansine versus vinorelbine in patients with relapsed, mesothelin-positive malignant pleural mesothelioma (ARCS-M): a randomised, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bayer's Phase II trial for MPM drug fails to meet primary endpoint Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Phase II Trial of Investigational Anetumab Ravtansine Does Not Meet Primary Endpoint in Second-Line Mesothelioma [bayer.com]
- 11. Randomized trial of anetumab ravtansine and pembrolizumab compared to pembrolizumab for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. vjoncology.com [vjoncology.com]



- 14. onclive.com [onclive.com]
- 15. WCLC 2024: Results from CARMEN-LC03 phase 3 study of tusamitamab ravtansine vs. docetaxel in previously treated advanced non-squamous NSCLC ecancer [ecancer.org]
- 16. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 17. onclive.com [onclive.com]
- 18. Safety and efficacy of tusamitamab ravtansine (SAR408701) in long-term treated patients with nonsquamous non–small cell lung cancer (NSQ NSCLC) expressing carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). ASCO [asco.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. A phase II study of IMGN242 (huC242-DM4) in patients with CanAg-positive gastric or gastroesophageal (GE) junction cancer. | Semantic Scholar [semanticscholar.org]
- 23. adcreview.com [adcreview.com]
- 24. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Navigating the Landscape of DM4-Based Antibody-Drug Conjugates in Clinical Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13927472#literature-review-of-clinical-trials-involving-dm4-based-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com